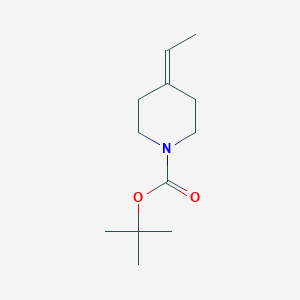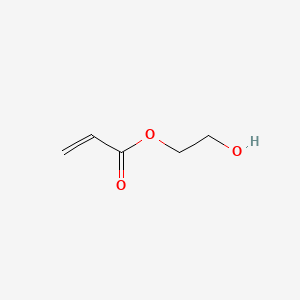
sodium;1,1-dioxo-1,2-benzothiazol-3-olate;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white crystalline powder with a molecular formula of C7H8NNaO5S and a molecular weight of 241.19 g/mol . This compound is known for its intense sweetness, which is approximately 300-400 times sweeter than sucrose, making it a popular choice in the food and beverage industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1,1-dioxo-1,2-benzothiazol-3-olate;dihydrate typically involves the sulfonation of toluene, followed by oxidation and subsequent reaction with ammonia and sodium hydroxide. The general steps are as follows:
Sulfonation: Toluene is sulfonated using sulfuric acid to produce toluene sulfonic acid.
Oxidation: The toluene sulfonic acid is then oxidized to form ortho-sulfobenzoic acid.
Cyclization: Ortho-sulfobenzoic acid undergoes cyclization with ammonia to form saccharin.
Neutralization: Saccharin is neutralized with sodium hydroxide to produce sodium saccharin.
Crystallization: The final product is crystallized as the dihydrate form.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pH, and reactant concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Sodium;1,1-dioxo-1,2-benzothiazol-3-olate;dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other related compounds.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Sodium;1,1-dioxo-1,2-benzothiazol-3-olate;dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard for sweetness in analytical studies.
Biology: Employed in studies related to metabolism and the effects of artificial sweeteners on biological systems.
Medicine: Investigated for its potential therapeutic effects and as a component in pharmaceutical formulations.
Industry: Widely used in the food and beverage industry as a non-nutritive sweetener.
Mechanism of Action
The mechanism of action of sodium;1,1-dioxo-1,2-benzothiazol-3-olate;dihydrate involves its interaction with taste receptors on the tongue. It binds to the sweet taste receptors, specifically the T1R2/T1R3 receptor complex, which triggers a signal transduction pathway leading to the perception of sweetness. This interaction is highly specific, allowing the compound to elicit a strong sweet taste even at low concentrations .
Comparison with Similar Compounds
Similar Compounds
Aspartame: Another artificial sweetener, but it is a dipeptide and has different stability and metabolic properties.
Sucralose: A chlorinated derivative of sucrose, known for its stability under heat and acidic conditions.
Acesulfame potassium: A potassium salt that is also used as a sweetener, with a slightly bitter aftertaste.
Uniqueness
Sodium;1,1-dioxo-1,2-benzothiazol-3-olate;dihydrate is unique due to its high sweetness intensity, stability, and low caloric content. Unlike aspartame, it is stable under heat and acidic conditions, making it suitable for a wide range of applications. Additionally, it does not metabolize in the body, which is advantageous for individuals with metabolic disorders .
Properties
IUPAC Name |
sodium;1,1-dioxo-1,2-benzothiazol-3-olate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S.Na.2H2O/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;;;/h1-4H,(H,8,9);;2*1H2/q;+1;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGJDUHQRFKLBG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NNaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














